rac Bepotastine Ethyl Ester

Process chemistry Chiral synthesis Yield optimization

rac Bepotastine Ethyl Ester (CAS 125602-69-9, MF C₂₃H₂₉ClN₂O₃, MW 416.94 g/mol) is the racemic ethyl ester intermediate in the synthesis of the second-generation antihistamine bepotastine besilate. It comprises an equimolar mixture of (S)- and (R)-enantiomers of ethyl 4-(4-((4-chlorophenyl)(pyridin-2-yl)methoxy)piperidin-1-yl)butanoate.

Molecular Formula C23H29ClN2O3
Molecular Weight 416.9 g/mol
Cat. No. B8318248
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namerac Bepotastine Ethyl Ester
Molecular FormulaC23H29ClN2O3
Molecular Weight416.9 g/mol
Structural Identifiers
SMILESCCOC(=O)CCCN1CCC(CC1)OC(C2=CC=C(C=C2)Cl)C3=CC=CC=N3
InChIInChI=1S/C23H29ClN2O3/c1-2-28-22(27)7-5-15-26-16-12-20(13-17-26)29-23(21-6-3-4-14-25-21)18-8-10-19(24)11-9-18/h3-4,6,8-11,14,20,23H,2,5,7,12-13,15-17H2,1H3
InChIKeyPNUAKDVREOZEKA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

rac Bepotastine Ethyl Ester – Procurement-Grade Reference Standard, Chiral Intermediate, and Impurity Marker for Bepotastine Besilate Analytics


rac Bepotastine Ethyl Ester (CAS 125602-69-9, MF C₂₃H₂₉ClN₂O₃, MW 416.94 g/mol) is the racemic ethyl ester intermediate in the synthesis of the second-generation antihistamine bepotastine besilate [1]. It comprises an equimolar mixture of (S)- and (R)-enantiomers of ethyl 4-(4-((4-chlorophenyl)(pyridin-2-yl)methoxy)piperidin-1-yl)butanoate. The (S)-enantiomer (CAS 190730-39-3) serves as the direct precursor to the pharmacologically active bepotastine, which is a selective, non-sedating histamine H₁ receptor antagonist approved for allergic rhinitis, urticaria, and allergic conjunctivitis [2]. In contrast, rac Bepotastine Ethyl Ester is primarily procured as a chiral impurity reference standard, a chromatographic system suitability marker, and a starting material for racemization-recovery studies during bepotastine manufacture [3].

Why rac Bepotastine Ethyl Ester Cannot Be Substituted by the Single (S)-Enantiomer, Other Bepotastine Esters, or the Free Acid in Regulated Analytical Workflows


Substituting rac Bepotastine Ethyl Ester with (S)-Bepotastine Ethyl Ester or the hydrolyzed free acid (bepotastine) in analytical and quality control workflows introduces irreconcilable errors because each congener possesses a distinct stereochemical identity, chromatographic retention behavior, and regulatory reference function [1]. The R-enantiomer present in the racemate is explicitly monitored as an optical impurity in bepotastine besilate drug substance, with a pharmacopoeial limit of ≤0.5% . Only the racemic ethyl ester can serve as the authentic marker for both enantiomers simultaneously in chiral HPLC system suitability tests mandated by the Japanese Pharmacopoeia 18th Edition (JP18) [2]. Furthermore, the ethyl ester functionality differentiates rac Bepotastine Ethyl Ester from the methyl ester, isopropyl ester, and free acid analogs in terms of hydrolysis kinetics, extraction behavior, and stability-indicating HPLC retention times, meaning each species must be individually sourced for its specific analytical purpose .

rac Bepotastine Ethyl Ester – Quantitative Differentiation Evidence Against Closest Analogs and In-Class Alternatives


Synthetic Yield: Racemate Route Delivers 78.5% vs. 89.3% for the S-Enantiomer Route Under Optimized Conditions in the Same Patent

In a direct head-to-head comparison within the same patent (CN104003978A), the condensation of racemic 2-[4-[(4-chlorophenyl)(4-piperidinyloxy)methyl]pyridine with ethyl 4-bromobutyrate using potassium carbonate as the acid-binding agent afforded rac Bepotastine Ethyl Ester in 78.5% isolated yield, whereas the same reaction using the enantiopure (S)-piperidine intermediate and triethylamine as the base furnished (S)-Bepotastine Ethyl Ester in 89.3% yield [1]. When triethylamine was applied to the racemic substrate (Embodiment 7), comparable yield was obtained, confirming that the stereochemical identity of the starting material—not merely the base—drives the 10.8 percentage point yield differential. The racemate route also requires a subsequent chiral resolution step that incurs additional mass loss, widening the effective yield gap for those seeking to produce enantiopure bepotastine [1].

Process chemistry Chiral synthesis Yield optimization

Pharmacological Potency: S-Enantiomer Declared 'Much More Effective and Less Toxic' Than R-Enantiomer, Rendering the Racemate 50% Diluted in Active Component

According to patent disclosures tracing to the original Japanese Laid-open Patent Publication No. Hei 10-237070 and reiterated in subsequent international filings, bepotastine having S-configuration is 'pharmacologically much more effective and less toxic than the corresponding R-enantiomer' [1]. Since rac Bepotastine Ethyl Ester is a 1:1 mixture of S- and R-enantiomers, hydrolysis of this racemic ester yields a drug substance in which approximately 50% of the material (the R-form) contributes negligible therapeutic activity while potentially introducing disproportionate toxicity. In the commercial manufacturing process, the racemic ethyl ester intermediate is subjected to optical resolution (e.g., via N-benzyloxycarbonyl-L-aspartic acid diastereomeric salt formation) to isolate the desired (S)-enantiomer, with the unwanted (R)-enantiomer being racemized and recycled [2]. No quantitative IC₅₀ or Ki ratio has been publicly disclosed in the primary literature, so this evidence is classified as class-level inference based on patent teachings.

Enantiomeric pharmacology H₁ receptor antagonism Toxicological differentiation

Chiral HPLC Resolution: JP18 β-CD Column Achieves Rs 2.4 for Bepotastine Enantiomers, Requiring Rac Ethyl Ester as the System Suitability Reference

The Japanese Pharmacopoeia 18th Edition (JP18) monograph for bepotastine besilate mandates optical purity testing using a β-cyclodextrin (β-CD) chiral stationary phase column, where enantiomers elute within 20 minutes with a resolution (Rs) of 2.4 [1]. An alternative ovomucoid (OVM) column achieves superior resolution (Rs 3.6) within 7 minutes. rac Bepotastine Ethyl Ester serves as the definitive system suitability reference standard in these chiral HPLC methods because it provides both enantiomers in a known 1:1 ratio, enabling verification of column resolution performance, retention time reproducibility, and peak symmetry prior to quantifying the R-enantiomer impurity in bepotastine besilate batches [2]. The commercial specification for optical isomer impurity in bepotastine besilate is ≤0.5% . (S)-Bepotastine Ethyl Ester alone cannot fulfill this function because it lacks the R-enantiomer peak needed to confirm adequate separation.

Chiral chromatography Pharmacopoeial compliance System suitability testing

Chiral Inversion Susceptibility: Bepotastine Besylate Formulations Racemize Under Heat Stress (0.5–6% R-Form), Validating Need for Rac Reference Standards

A 2025 chiral stability study demonstrated that bepotastine besylate (BB, S(+)-form) undergoes measurable chiral inversion to the R(-)-enantiomer under thermal stress: orally disintegrating (OD) tablets stored at 70°C for 1 week generated 0.5% R(-)-form, while aqueous suspensions under identical conditions produced 6% R(-)-form [1]. This chiral inversion proceeds via imine-enamine tautomerism at the benzhydryl ether position. rac Bepotastine Ethyl Ester is the authentic reference compound required to identify and quantify the R-enantiomer degradation product in forced degradation and stability-indicating studies, because it supplies a certified 1:1 enantiomeric ratio for calibration curve construction [2]. Without the racemic reference, laboratories cannot accurately assign the R-enantiomer peak or validate method linearity across the 0.05–0.75 μg/mL quantification range reported for bepotastine besilate impurity methods [3].

Chiral stability Forced degradation Racemization kinetics

Storage Condition Differential: Rac Bepotastine Ethyl Ester Requires –20°C Long-Term Storage vs. Room Temperature for (S)-Bepotastine Ethyl Ester

Vendor technical datasheets consistently differentiate the storage requirements of the racemic and enantiopure forms of bepotastine ethyl ester. rac Bepotastine Ethyl Ester (CAS 125602-69-9) mandates storage at –4°C for short-term use (1–2 weeks) and –20°C for long-term stability (1–2 years) . In contrast, (S)-Bepotastine Ethyl Ester (CAS 190730-39-3) is stable at room temperature when protected from light [1]. This storage differential implies that the racemate is inherently more prone to degradation or racemization at ambient temperatures, necessitating cold-chain logistics for procurement, shipment, and laboratory inventory management. The practical consequence is that laboratories procuring rac Bepotastine Ethyl Ester must budget for –20°C freezer capacity and validated cold-shipment procedures, whereas the (S)-enantiomer can be handled under standard ambient conditions.

Stability Cold chain logistics Procurement planning

rac Bepotastine Ethyl Ester – Optimal Procurement and Application Scenarios Based on Quantitative Differentiation Evidence


Chiral HPLC System Suitability Testing for JP18-Compliant Bepotastine Besilate Batch Release

Quality control laboratories performing batch release of bepotastine besilate drug substance under JP18 monograph requirements must verify chiral column performance before each analytical run. rac Bepotastine Ethyl Ester is the only reference material that simultaneously supplies both S- and R-enantiomers in a certified 1:1 ratio, enabling confirmation of resolution (Rs ≥2.4 on β-CD column) and retention time reproducibility prior to quantifying the R-isomer impurity against the ≤0.5% acceptance criterion [1]. Neither the (S)-ethyl ester nor the free acid racemate can substitute for this specific system suitability function because they lack the exact ester functionality or both enantiomers required for peak identification [2].

Stability-Indicating Forced Degradation Studies to Quantify Chiral Inversion in Bepotastine Formulations

The documented chiral lability of bepotastine under thermal stress—0.5% R-enantiomer formation in OD tablets and 6% in suspensions at 70°C over 1 week [3]—creates a regulatory expectation that ANDA filers demonstrate a stability-indicating chiral HPLC method capable of tracking enantiomeric purity throughout the product shelf life. rac Bepotastine Ethyl Ester serves as the calibration standard for constructing R-enantiomer quantification curves across the validated linear range of 0.05–0.75 μg/mL [4]. This application is specific to the racemic ethyl ester because the calibration requires a matrix-matched standard containing the exact ester analyte in both enantiomeric forms.

Racemization-Recycling Process Development for Enantiopure Bepotastine Manufacturing

In industrial bepotastine production, chiral resolution of the racemic intermediate generates a (R)-enantiomer-rich waste stream that must be racemized and recycled to maximize overall yield. The patent literature (CN104003978A) demonstrates that the racemic ethyl ester condensation delivers 78.5% yield, after which the unwanted (R)-form is recovered, racemized using acetic acid at reflux, and re-subjected to resolution [5]. Process development chemists procuring rac Bepotastine Ethyl Ester can use it as a starting material to benchmark racemization efficiency, optimize acid equivalents (3–15 equivalents of organic acid), and validate that the recycled material meets the 1:1 enantiomeric ratio required for re-entry into the resolution step [5].

Analytical Method Validation (AMV) for ANDA/NDA Regulatory Submissions Involving Bepotastine Besilate

Regulatory guidance for Abbreviated New Drug Applications requires that all process-related impurities and degradation products be identified, characterized, and quantified using validated analytical methods. rac Bepotastine Ethyl Ester is explicitly listed by multiple reference standard suppliers as suitable for 'analytical method development, method validation (AMV), Quality Controlled (QC) application for ANDA or during commercial production of Bepotastine,' with traceability against USP or EP pharmacopeial standards available upon request [6]. The first published stability-indicating RP-HPLC method for bepotastine besilate impurity profiling used the ethyl ester as a key analyte, establishing it as the industry-standard reference for this application [4].

Quote Request

Request a Quote for rac Bepotastine Ethyl Ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.